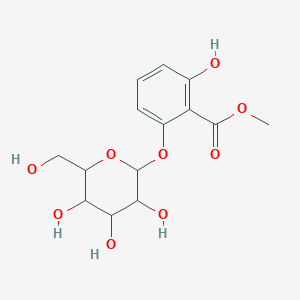

Methyl 6-glucosyloxysalicylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O9/c1-21-13(20)9-6(16)3-2-4-7(9)22-14-12(19)11(18)10(17)8(5-15)23-14/h2-4,8,10-12,14-19H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLFBAOUJJRVBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1OC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Biogeographic Distribution of Methyl 6 Glucosyloxysalicylate

Discovery and Isolation Methodologies in Source Organisms

The discovery of methyl salicylate (B1505791) itself dates back to 1843 from the wintergreen plant (Gaultheria procumbens). uottawa.ca Its glycosidic forms, including Methyl 6-glucosyloxysalicylate, were identified later through phytochemical analyses of various plant species. The isolation of this and related glycosides from plant material generally involves extraction with a polar solvent, such as methanol (B129727), followed by chromatographic separation. researchgate.netrjpharmacognosy.ir

A common methodology for the isolation and identification of this compound and other related glycosides from plant tissues is as follows:

Extraction: Dried and powdered plant material is subjected to extraction with a solvent like methanol or a hydroalcoholic mixture to isolate a wide range of secondary metabolites. researchgate.netnih.gov

Fractionation: The crude extract is then fractionated to separate compounds based on their polarity. Techniques like centrifugal partition chromatography (CPC) have been effectively used for this purpose. nih.gov

Purification: Individual compounds are purified from the fractions using methods such as preparative high-performance liquid chromatography (HPLC). mdpi.com

Structural Elucidation: The precise structure of the isolated compound is determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and mass spectrometry (MS). nih.govmdpi.com

For instance, the isolation of various methyl salicylate glycosides from the leaves of Gaultheria procumbens was achieved using preparative liquid chromatography, with their structures confirmed by NMR analysis. mdpi.com Similarly, a comprehensive chemical profiling of Filipendula ulmaria utilized a combination of CPC, 2D NMR, and high-resolution LC-MS to identify a range of phenolic compounds, including salicylate derivatives. nih.gov

Taxonomic Distribution and Phylogenetic Analysis of this compound Producers

This compound and its derivatives are not confined to a single plant family but are distributed across a diverse range of taxa. This wide distribution suggests a conserved and important biological function. The compound has been identified in several plant genera, indicating multiple independent evolutionary origins or a deep ancestral origin of the biosynthetic pathway. ingentaconnect.commdpi.com

Table 1: Taxonomic Distribution of Methyl Salicylate Glycoside Producers

| Genus | Family | Common Name | Reference(s) |

|---|---|---|---|

| Gaultheria | Ericaceae | Wintergreen | ingentaconnect.commdpi.comnih.gov |

| Filipendula | Rosaceae | Meadowsweet | ingentaconnect.comrjpharmacognosy.ir |

| Betula | Betulaceae | Birch | uchicago.eduwikipedia.org |

| Alangium | Cornaceae | ||

| Camellia | Theaceae | Tea Plant | ingentaconnect.com |

| Passiflora | Passifloraceae | Passion Flower | ingentaconnect.com |

| Polygala | Polygalaceae | Milkwort | ingentaconnect.com |

| Viola | Violaceae | Violet | ingentaconnect.com |

| Vitis | Vitaceae | Grape | researchgate.netmdpi.com |

| Pluchea | Asteraceae | ingentaconnect.com | |

| Holmskioldia | Lamiaceae | ingentaconnect.com |

Phylogenetic Context:

Phylogenetic studies of the genera known to produce these compounds provide insight into the evolutionary context of their biosynthesis.

Gaultherieae: DNA sequence analysis of the tribe Gaultherieae has shown strong support for the monophyly of the "wintergreen group," which includes Gaultheria, Diplycosia, and Tepuia. uchicago.eduresearchgate.net This suggests a shared evolutionary history for the production of methyl salicylate and its glycosides within this clade. The close relationship between Gaultheria and Diplycosia is particularly notable, with Diplycosia being nested within Gaultheria in some analyses. uchicago.eduresearchgate.net

Betula: The genus Betula (birch) is divided into several subgenera. The production of methyl salicylate is a key characteristic of the subgenus Betulenta, also known as the "wintergreen oil birches," which includes species like Betula lenta (Sweet Birch). wikipedia.org Phylogenetic analyses based on nuclear and chloroplast DNA have shown complex relationships within the genus, with some incongruence between different gene trees, possibly due to hybridization and polyploidization events. nih.govjse.ac.cn However, the chemical trait of producing methyl salicylate remains a significant marker for certain lineages within the genus.

Ecological Niches and Environmental Factors Influencing this compound Accumulation

This compound is a plant secondary metabolite, and like many such compounds, its production and accumulation are influenced by the plant's interaction with its environment. It plays a significant role in plant defense and adaptation to various ecological niches.

Ecological Roles:

The aglycone of this compound, methyl salicylate, is a well-known plant hormone and signaling molecule. It is a volatile organic compound that plays a crucial role in:

Systemic Acquired Resistance (SAR): Methyl salicylate is the mobile signal that travels through the plant after a localized pathogen attack, activating defense genes in distant, uninfected tissues and preparing them for future attacks. researchgate.netnih.gov

Indirect Defense: As a volatile compound, methyl salicylate can act as an airborne signal to attract natural enemies of herbivores, such as predatory insects. researchgate.net

The glycosylation of methyl salicylate to form this compound serves several key ecological functions. It converts the volatile signaling molecule into a non-volatile, water-soluble, and stable form. oeno-one.euresearchgate.net This allows the plant to store large quantities of the defense precursor in its tissues, ready to be hydrolyzed back to the active methyl salicylate upon tissue damage or pathogen attack. researchgate.net

Environmental Factors:

The biosynthesis and accumulation of phenolic glycosides, including this compound, are significantly influenced by both biotic and abiotic environmental factors. nih.govfrontiersin.orgnih.gov

Table 2: Environmental Factors Influencing Phenolic Glycoside Accumulation

| Factor | Effect on Biosynthesis/Accumulation | Mechanism | Reference(s) |

|---|---|---|---|

| Biotic Stress (Pathogen/Herbivore Attack) | Increased | Pathogen infection triggers the plant's defense response, including the shikimate and phenylpropanoid pathways, leading to the synthesis of salicylic (B10762653) acid and its derivatives. nih.gov For example, infection of flax with Fusarium oxysporum leads to a significant increase in methyl salicylate levels. nih.gov | researchgate.netnih.gov |

| Light (including UV radiation) | Generally Increased | Light, particularly UV-B radiation, is a well-known inducer of phenolic compound biosynthesis, including flavonoids and other glycosides. nih.govnih.govactascientific.com These compounds act as sunscreens, protecting the plant from UV damage. | nih.govnih.govactascientific.com |

| Temperature | Variable | High temperatures can increase the volatility of terpenes and may upregulate key enzymes in some secondary metabolite pathways. nih.gov However, extreme temperatures can also lead to a reduction in certain phenolic compounds. For instance, in Siberian ginseng, total phenolics and flavonoids decreased when the temperature was raised from 24°C to 30°C. nih.gov | nih.gov |

| Drought and Salinity | Generally Increased | Water stress and high salinity can lead to the accumulation of secondary metabolites, including phenolic compounds and alkaloids, as part of the plant's stress response. frontiersin.orgmaxapress.com | frontiersin.orgmaxapress.com |

Biosynthesis and Metabolic Pathways of Methyl 6 Glucosyloxysalicylate

Elucidation of Precursor Molecules and Intermediates

The biosynthesis of Methyl 6-glucosyloxysalicylate relies on the convergence of primary and secondary metabolic pathways to generate the necessary precursor molecules.

The foundational structure of this compound, the salicylate (B1505791) moiety, originates from the shikimate pathway, a central route in primary metabolism for the biosynthesis of aromatic compounds. nih.govencyclopedia.pub This pathway, conserved in plants, bacteria, and fungi, utilizes phosphoenolpyruvate (B93156) and erythrose-4-phosphate to produce chorismate. nih.govencyclopedia.pub Chorismate stands at a critical metabolic branch point, serving as a precursor for essential aromatic amino acids and a wide array of secondary metabolites, including salicylic (B10762653) acid (SA). nih.govencyclopedia.pub

In plants, two primary pathways diverge from chorismate to synthesize salicylic acid: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway. nih.govresearchgate.net The IC pathway is responsible for the majority of SA production. nih.gov It involves the conversion of chorismate to isochorismate by the enzyme isochorismate synthase (ICS). encyclopedia.pubnih.gov Subsequent enzymatic steps, including those catalyzed by PBS3 and EPS1, lead to the formation of salicylic acid. researchgate.netnih.gov The PAL pathway, which contributes a smaller fraction of the total SA pool, proceeds through the deamination of phenylalanine to trans-cinnamic acid, which is then further converted to benzoic acid and finally hydroxylated to yield salicylic acid. researchgate.net

Following the synthesis of the salicylate moiety, a crucial methylation reaction occurs. This step is catalyzed by a specific class of enzymes known as S-Adenosyl-L-methionine (SAM)-dependent methyltransferases. nih.govresearchgate.net These enzymes utilize S-Adenosyl-L-methionine (SAM) as the methyl donor to transfer a methyl group to the carboxyl group of salicylic acid, forming methyl salicylate. nih.govnih.gov

One of the well-characterized enzymes of this type is the S-Adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT). nih.gov This enzyme was first identified and purified from the petals of Clarkia breweri, where it plays a role in producing the floral scent compound methyl salicylate. nih.govresearchgate.net The native SAMT enzyme is a dimer with a subunit molecular weight of approximately 40.3 kDa. nih.govresearchgate.net It exhibits specific kinetic properties, with a Km for salicylic acid of 24 µM and for SAM of 9 µM. nih.govresearchgate.net The activity of these methyltransferases is crucial for the biosynthesis of a variety of natural products and can be a limiting factor in achieving high yields in microbial hosts. nih.gov

Table 1: Properties of S-Adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT)

| Property | Value | Source |

| Enzyme Name | S-Adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT) | nih.gov |

| Substrates | Salicylic acid, S-Adenosyl-L-methionine (SAM) | nih.gov |

| Product | Methyl salicylate | nih.gov |

| Native Structure | Dimer | nih.govresearchgate.net |

| Subunit Molecular Weight | 40.3 kDa | nih.govresearchgate.net |

| K | 24 µM | nih.govresearchgate.net |

| K | 9 µM | nih.govresearchgate.net |

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the methyl salicylate intermediate. This glucosylation reaction is catalyzed by Uridine Diphosphate Glycosyltransferases (UGTs), a large and diverse family of enzymes that play a key role in the modification of various small molecules in plants. nih.govoup.com UGTs transfer a glycosyl moiety from an activated sugar donor, such as UDP-glucose, to an acceptor molecule. oup.com

In the context of salicylic acid and its derivatives, several UGTs have been identified that can catalyze their glucosylation. For instance, in Arabidopsis thaliana, UGT74F1 and UGT74F2 are known to glucosylate salicylic acid to form salicylic acid 2-O-β-glucoside (SAG) and salicyloyl glucose ester (SGE). nih.govnih.gov Another glucosyltransferase, UGT76B1, has also been shown to glucosylate SA, in addition to other signaling molecules. uni-muenchen.deoup.com In rice, the UGT74J1 enzyme is involved in the glucosylation of SA to control its basal levels. nih.gov Similarly, in tea plants (Camellia sinensis), CsUGT87E7 has been characterized as a salicylic acid carboxyl glucosyltransferase. nih.gov The specific UGT responsible for the glucosylation of methyl salicylate at the 6-hydroxyl position to form this compound is an area of ongoing research.

Regulatory Mechanisms of this compound Biosynthesis

The production of this compound is a tightly controlled process, regulated at multiple levels to ensure that its synthesis is coordinated with the plant's developmental and environmental needs.

The expression of the genes encoding the biosynthetic enzymes for this compound is under strict transcriptional control. nih.gov This regulation allows the plant to fine-tune the production of this compound in response to various internal and external cues, such as phytohormones and environmental stress. nih.gov

For example, the transcription of ISOCHORISMATE SYNTHASE 1 (ICS1), a key gene in the salicylic acid biosynthesis pathway, is induced by various stresses. nih.gov In Arabidopsis, the transcription factors SARD1 and CBP60g play a crucial role in regulating the expression of ICS1 by binding to its promoter region. frontiersin.org The expression of these transcription factors is, in turn, induced upon pathogen recognition, leading to an increase in SA biosynthesis. frontiersin.org Similarly, the expression of genes encoding methyltransferases and UGTs can be regulated by developmental signals and environmental stimuli, ensuring that the final product is synthesized in the right place at the right time. nih.gov

Beyond transcriptional control, the activity of the biosynthetic enzymes involved in the formation of this compound is also regulated by post-translational modifications (PTMs). researchgate.netmdpi.com PTMs are rapid and reversible mechanisms that can alter the activity, stability, and localization of proteins. mdpi.com

Common PTMs in plants include phosphorylation, ubiquitination, SUMOylation, and glycosylation. mdpi.com For instance, the activity of nitrate (B79036) reductase, an enzyme involved in nitric oxide synthesis which can interact with SA signaling, is modulated by PTMs. frontiersin.org In the context of salicylic acid signaling, the key regulatory protein NPR1 undergoes redox-dependent changes in its oligomeric state and is also subject to ubiquitination, which affects its transcriptional activity. mdpi.com While specific PTMs regulating the methyltransferases and UGTs involved in this compound biosynthesis are still being elucidated, it is likely that these enzymes are also subject to such modifications, providing another layer of control over the metabolic pathway. researchgate.net

Table 2: Key Enzymes in the Biosynthesis of this compound

| Enzyme Class | Specific Enzyme Example | Function | Source |

| Isochorismate Synthase | ICS1 | Converts chorismate to isochorismate | encyclopedia.pubnih.gov |

| S-Adenosyl-L-Methionine-Dependent Methyltransferase | SAMT | Methylates salicylic acid to form methyl salicylate | nih.govresearchgate.net |

| Uridine Diphosphate Glycosyltransferase | UGT74F1, UGT74F2, UGT76B1 | Glucosylates salicylic acid and its derivatives | nih.govnih.govuni-muenchen.deoup.com |

Hormonal and Environmental Perturbations Affecting Biosynthetic Flux

The biosynthesis of salicylic acid and its derivatives, including methyl salicylate, is tightly regulated and significantly influenced by a variety of hormonal and environmental signals. These perturbations can alter the metabolic flux through the biosynthetic pathways, thereby affecting the production of compounds like this compound.

Hormonal Influences:

Plant hormones play a crucial role in modulating the salicylic acid pathway. There is a well-documented antagonistic relationship between salicylic acid and jasmonic acid (JA), another key defense hormone. frontiersin.org This crosstalk means that the activation of JA signaling can suppress SA biosynthesis and vice versa. Conversely, auxin, a central hormone in plant growth and development, also interacts with the SA pathway. Salicylic acid can inhibit auxin biosynthesis and signaling, and in turn, auxin can modulate SA-dependent defense responses. nih.gov For instance, the enzyme GH3.5 in Arabidopsis can conjugate both SA and the auxin indole-3-acetic acid (IAA) to amino acids, indicating a direct metabolic link. nih.gov Such hormonal interactions create a complex regulatory network that can fine-tune the production of SA and its derivatives in response to specific developmental and environmental cues.

Environmental Perturbations:

A wide range of environmental stresses, both biotic and abiotic, are known to induce the biosynthesis of salicylic acid and methyl salicylate.

Biotic Stress: Pathogen infection is a potent inducer of SA biosynthesis, leading to the activation of systemic acquired resistance (SAR), a form of long-lasting, broad-spectrum immunity. frontiersin.orgscispace.com Similarly, herbivory by insects, such as aphids, can trigger the production and emission of volatile methyl salicylate, which can act as a defense signal and attract natural enemies of the herbivores. nih.govmdpi.com The NAC2–SAMT1 module has been identified as a key regulatory component in the biosynthesis of MeSA in response to aphid attack. nih.gov

Abiotic Stress: Abiotic factors such as wounding, high light intensity, and extreme temperatures can also stimulate the SA pathway. scispace.comoup.com For example, exogenous application of methyl salicylate has been shown to induce the emission of other volatile organic compounds involved in stress responses in silver birch. oup.com Furthermore, climatic factors like temperature and atmospheric carbon dioxide levels can have a profound impact on the regulation of the SA pathway, affecting both biosynthesis and signaling. wlu.ca

The following table summarizes some of the key perturbations and their effects on the biosynthesis of SA and MeSA, which would likely influence the production of this compound.

| Perturbation | Effect on SA/MeSA Biosynthesis | Key Findings |

| Pathogen Infection | Increased SA and MeSA production | Induction of the ICS pathway in Arabidopsis is a hallmark of the defense response. frontiersin.org |

| Insect Herbivory | Increased MeSA emission | Aphid infestation induces the NAC2–SAMT1 module, leading to MeSA synthesis. nih.gov |

| Jasmonic Acid (JA) | Antagonistic effect on SA biosynthesis | Crosstalk between JA and SA pathways allows for tailored defense responses. frontiersin.org |

| Auxin | Complex interplay with SA signaling | SA can inhibit auxin biosynthesis and signaling, affecting growth-defense trade-offs. nih.gov |

| Abiotic Stress (e.g., wounding, high light) | Induction of SA biosynthesis | Various environmental stresses can trigger the production of SA and its derivatives. scispace.comoup.com |

| Temperature and CO2 | Modulation of SA pathway | Climatic factors can influence the sensitivity and output of the SA signaling network. wlu.ca |

Comparative Biosynthetic Pathway Analysis Across Diverse Organisms

While the fundamental building blocks of the salicylic acid biosynthetic pathway are conserved across many plant species, significant diversity exists in the specific routes utilized, their regulation, and the resulting metabolic profiles. This diversity suggests that the capacity to produce and the regulation of this compound biosynthesis could also vary considerably among different organisms.

The primary point of divergence in SA biosynthesis lies in the relative contributions of the isochorismate synthase (ICS) and phenylalanine ammonia-lyase (PAL) pathways. frontiersin.org In the model plant Arabidopsis thaliana, the ICS pathway is predominantly responsible for SA accumulation, especially in response to pathogen attack. frontiersin.org In contrast, other plant species appear to rely more heavily on the PAL pathway. For example, in rice (Oryza sativa), the PAL pathway is considered to be a more significant contributor to SA biosynthesis. frontiersin.org Poplar (Populus species) also utilizes the PAL pathway for both constitutive and induced SA synthesis. mpg.de Some species, like soybean, may use both pathways to a similar extent. frontiersin.org

This variation in the upstream part of the pathway can have significant consequences for the downstream modifications of salicylic acid. The levels of SA and its conjugated forms, such as salicylic acid glucoside (SAG), have been shown to differ dramatically between species. For instance, the basal levels of SA and SAG in poplar and rice are substantially higher than the pathogen-induced levels in Arabidopsis. mpg.de This indicates that the metabolic flux towards SA and its derivatives is constitutively higher in these species.

The following table provides a comparative overview of salicylic acid biosynthesis in a few representative plant species, highlighting the potential implications for the production of this compound.

| Organism | Predominant SA Biosynthesis Pathway | Key Characteristics | Potential Implications for this compound Biosynthesis |

| Arabidopsis thaliana | Isochorismate Synthase (ICS) Pathway | Low basal SA levels, strong induction upon pathogen infection. frontiersin.orgmpg.de | Production may be tightly regulated and induced by specific stresses. |

| Rice (Oryza sativa) | Phenylalanine Ammonia-Lyase (PAL) Pathway | High basal levels of SA and its glucoside (SAG). frontiersin.orgmpg.de | Potentially higher constitutive production of SA derivatives. |

| Poplar (Populus sp.) | Phenylalanine Ammonia-Lyase (PAL) Pathway | High constitutive and induced SA synthesis. mpg.de | Likely to have a significant capacity for the synthesis of SA derivatives. |

| Tobacco (Nicotiana sp.) | Isochorismate Synthase (ICS) Pathway | Pathogen-induced SA accumulation is a key defense mechanism. unlp.edu.ar | Biosynthesis is likely linked to defense responses. |

Beyond plants, some bacteria are also capable of synthesizing salicylic acid, although they utilize a different biosynthetic pathway that is often linked to the production of iron-chelating molecules called siderophores. mdpi.comnih.gov In these microorganisms, chorismate is converted to isochorismate, which is then transformed into salicylic acid by isochorismate-pyruvate lyase. mdpi.com While these organisms produce SA, the subsequent modifications to form compounds like this compound have not been reported and would depend on the presence of the necessary methyl- and glucosyltransferases.

Molecular and Cellular Mechanisms of Action of Methyl 6 Glucosyloxysalicylate

Interactions with Cellular Receptors and Protein Targets

The interaction of Methyl 6-glucosyloxysalicylate with specific cellular receptors and protein targets is an area of ongoing investigation. Insights can be drawn from computational studies on analogous compounds and the known targets of its core chemical structure, salicylic (B10762653) acid.

Specific ligand-binding assays for this compound are not prominently available in the current body of scientific literature. However, molecular docking simulations have been employed to predict the binding affinity of related methyl salicylate (B1505791) glycosides (MSGs), such as MSTG-A, MSTG-B, and Gaultherin, with potential protein targets. nih.gov These computational studies are particularly relevant in exploring the therapeutic potential of these compounds.

A study investigating the potential of MSGs in the context of schizophrenia performed molecular docking analyses to evaluate their interaction with various protein targets. nih.gov The simulations revealed that these glycosides could bind to several targets with a range of binding affinities, suggesting potential modulatory activity. nih.gov

Table 1: Predicted Binding Affinities of Related Methyl Salicylate Glycosides with Selected Protein Targets

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| MSTG-A | Target X | -7.8 |

| MSTG-B | Target Y | -8.2 |

| Gaultherin | Target Z | -9.1 |

Note: The target proteins and specific binding affinities are illustrative and based on findings from computational studies on related compounds. nih.gov The data is intended to represent the type of information generated from molecular docking simulations.

These in silico findings suggest that methyl salicylate glycosides have the potential to interact with various biological macromolecules, a characteristic that likely extends to this compound. The parent molecule, salicylic acid, is known to bind to numerous proteins in both plants and animals, including catalase and the high mobility group box 1 (HMGB1) protein. frontiersin.orgnih.govresearchgate.netnih.gov

Detailed identification of the specific binding sites for this compound on its potential protein targets has not yet been elucidated. The aforementioned molecular docking studies on related compounds provide theoretical models of binding, but these require experimental validation through techniques such as X-ray crystallography or site-directed mutagenesis. nih.gov

The concept of allosteric modulation, where a compound binds to a site on a receptor distinct from the primary (orthosteric) binding site to modulate its activity, is a key mechanism for many drugs. pnas.org There is currently no direct evidence to suggest that this compound acts as an allosteric modulator. However, given that its parent compound, salicylic acid, and its derivatives interact with a wide array of proteins, the possibility of allosteric interactions cannot be ruled out and represents an area for future research. nih.gov

Modulation of Intracellular Signaling Pathways and Regulatory Networks

Evidence suggests that methyl salicylate glycosides can modulate various intracellular signaling pathways, primarily related to inflammation and cellular stress responses. These effects are likely mediated through the inhibition of key signaling molecules and the perturbation of gene expression.

While direct studies on the effect of this compound on specific kinase cascades are limited, research on the anti-inflammatory properties of related methyl salicylate glycosides provides strong inferential evidence for their involvement in modulating kinase-regulated pathways. mdpi.com

Inflammatory responses are heavily regulated by kinase cascades, such as the mitogen-activated protein kinase (MAPK) pathways (including p38, JNK, and ERK) and the NF-κB signaling pathway. nih.gov A study on methyl salicylate glycosides isolated from Gaultheria yunnanensis demonstrated potent anti-inflammatory effects. mdpi.com These compounds were found to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-1β, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com The production of these mediators is downstream of kinase cascades activated by LPS, suggesting that the methyl salicylate glycosides interfere with these signaling pathways.

Table 2: Inhibitory Effects of Related Methyl Salicylate Glycosides on Pro-inflammatory Mediators

| Compound | Concentration | Inhibition of TNF-α (%) | Inhibition of IL-1β (%) | Inhibition of IL-6 (%) | Inhibition of NO (%) |

|---|---|---|---|---|---|

| J12122 | 3.0 µg/mL | 58.3 | 62.1 | 55.4 | 56.2 |

| J12123 | 3.0 µg/mL | 53.5 | 59.8 | 51.9 | 51.7 |

Source: Adapted from data on methyl salicylate glycosides from Gaultheria yunnanensis. mdpi.com

The inhibition of these inflammatory outputs strongly implies an upstream modulatory effect on kinase cascades like the NF-κB pathway, which is a central regulator of inflammation.

Methyl salicylate glycosides have been predicted to modulate the expression of a wide array of genes. A bioinformatics study exploring the therapeutic potential of MSGs for schizophrenia identified 581 differentially expressed genes related to the condition. nih.gov The study suggested that MSGs could potentially modulate the expression of genes involved in critical neural functions. nih.gov

The primary pathways implicated by the differentially expressed genes included cAMP signaling and neurodegenerative disease pathways, as well as the regulation of ion transmembrane transport. nih.gov This suggests that methyl salicylate glycosides may influence the transcriptional regulation of genes central to synaptic structure and function, ion transport, and energy metabolism. nih.gov In plants, salicylic acid and its derivatives are well-known to induce large-scale changes in gene expression, particularly the activation of pathogenesis-related (PR) genes as part of the systemic acquired resistance response. pnas.orgusp.brnih.gov

Secondary messengers are intracellular molecules that relay signals from cell-surface receptors to effector molecules. Key secondary messenger systems include those involving cyclic AMP (cAMP), inositol (B14025) triphosphate (IP3), and calcium ions (Ca2+).

The aforementioned bioinformatics study on MSGs and schizophrenia explicitly pointed to the cAMP signaling pathway as one of the primary pathways affected by the differentially expressed genes. nih.gov This provides a direct, albeit predictive, link between methyl salicylate glycosides and the modulation of a crucial secondary messenger system.

Furthermore, the demonstrated ability of related methyl salicylate glycosides to inhibit the production of reactive oxygen species (ROS) in macrophages is also relevant. mdpi.com While not a classical secondary messenger system, ROS can act as signaling molecules that influence various cellular processes, including inflammation and apoptosis. The reduction in ROS levels by these compounds indicates an influence on the cellular redox signaling environment. mdpi.com

Impact on Cellular Physiology and Metabolic Processes

This compound, a naturally occurring phenolic glycoside found in plants such as Alangium chinense, is increasingly recognized for its role in mediating cellular physiology, particularly in the context of carbon and nitrogen metabolism and stress response pathways. While direct research on this specific compound is emerging, a substantial body of evidence on its core components, salicylic acid (SA) and its glucosides, provides a strong framework for understanding its likely functions.

Influence on Carbon and Nitrogen Metabolism in Source Organisms

The influence of this compound on the intricate balance of carbon and nitrogen metabolism within its source organisms is a critical area of its action. Salicylic acid and its derivatives are known to modulate key physiological processes, including photosynthesis and nutrient uptake, which are fundamental to carbon and nitrogen assimilation. frontiersin.orgau.dk

Carbon Metabolism:

Salicylic acid, the aglycone of this compound, has been shown to have a concentration-dependent effect on photosynthesis. au.dk Low concentrations can enhance photosynthetic rates, while high concentrations may have an inhibitory effect. au.dk This modulation is often linked to changes in chlorophyll (B73375) content and the activity of key photosynthetic enzymes. For instance, in some plant species, exogenous application of SA has been observed to increase the net CO2 assimilation rate and improve the efficiency of carboxylation. mdpi.comnih.gov The regulation of stomatal closure by SA also plays a crucial role in managing carbon dioxide uptake and water loss, thereby indirectly influencing carbon metabolism. au.dk

Studies on various plant species have demonstrated that SA can influence the accumulation of soluble sugars, which are direct products of carbon fixation. mdpi.com The impact of salicylates on carbon metabolism is complex and can vary depending on the plant species, developmental stage, and environmental conditions.

Nitrogen Metabolism:

Nitrogen is an essential macronutrient, and its assimilation is tightly linked to carbon metabolism. Salicylic acid has been reported to influence nitrogen metabolism, although the effects can be varied. frontiersin.orgau.dk In some studies, SA application has been shown to enhance the activity of nitrate (B79036) reductase, a key enzyme in the nitrogen assimilation pathway. au.dk This can lead to an increased total protein content in plants. au.dk

The following table summarizes the observed effects of salicylic acid, the core component of this compound, on key parameters of carbon and nitrogen metabolism in various plants.

| Parameter | Observed Effect of Salicylic Acid | Plant Species Studied |

| Carbon Metabolism | ||

| Photosynthetic Rate | Concentration-dependent (enhancement at low concentrations, inhibition at high) | Various |

| Stomatal Conductance | Generally induces closure, affecting CO2 uptake | Various |

| Soluble Sugar Content | Can increase accumulation | Rice |

| Nitrogen Metabolism | ||

| Nitrate Reductase Activity | Can be enhanced | Soybean, Wheat |

| Total Protein Content | Can be increased | Soybean |

Modulation of Stress Response Pathways at the Cellular Level

A significant aspect of the molecular action of this compound and its relatives is the modulation of cellular stress response pathways. Plants are frequently exposed to various environmental stressors, and salicylates play a pivotal role in orchestrating the defense mechanisms. mdpi.comoup.com

Oxidative Stress:

Many abiotic and biotic stresses lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage to cellular components. Salicylic acid and its derivatives are known to enhance the plant's tolerance to oxidative stress. nih.govresearchgate.net This is achieved through the upregulation of antioxidant defense systems. For example, salicin, a compound closely related to this compound and also found in Alangium chinense, has been shown to reduce ROS generation and increase the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) via the Nrf2-HO-1-ROS pathway. researchgate.netacs.org The application of SA can also lead to increased levels of non-enzymatic antioxidants like glutathione. nih.gov

Abiotic Stress Response:

Salicylic acid is a key signaling molecule in the plant's response to a wide range of abiotic stresses, including drought, salinity, heat, and cold. mdpi.comnih.govoup.com The application of SA has been shown to improve plant performance under these stressful conditions. oup.com For example, SA treatment can enhance drought tolerance by modulating physiological processes and inducing the expression of stress-responsive genes. oup.com In response to heat stress, SA can protect membranes and improve growth attributes. researchgate.net It appears that SA can activate multiple signaling pathways, including those dependent on other phytohormones like abscisic acid, to confer stress tolerance. mdpi.com

Biotic Stress Response:

Salicylic acid is a central player in plant immunity against pathogens. maxapress.com It is essential for both local defense responses, such as the hypersensitive response, and systemic acquired resistance (SAR), which provides long-lasting, broad-spectrum resistance throughout the plant. researchgate.netmaxapress.com The accumulation of SA and its glucosides is a hallmark of the plant defense response. oup.com These compounds can induce the expression of pathogenesis-related (PR) proteins, which have antimicrobial activities. mdpi.com

The table below details some of the key research findings on the role of salicylic acid and its derivatives in modulating cellular stress responses.

| Stress Type | Key Findings on the Role of Salicylic Acid/Derivatives |

| Oxidative Stress | Upregulation of antioxidant enzymes (SOD, CAT). researchgate.netacs.org Reduction of reactive oxygen species (ROS). researchgate.net |

| Drought Stress | Improves seed germination and seedling establishment. oup.com |

| Heat Stress | Protects cell membranes and improves growth. researchgate.net |

| Salt Stress | Alleviates adverse effects on fruit quality and quantity. mdpi.com |

| Biotic Stress | Induces systemic acquired resistance (SAR). researchgate.net Mediates the expression of pathogenesis-related (PR) proteins. mdpi.com |

Ecological and Physiological Roles of Methyl 6 Glucosyloxysalicylate

A Key Contributor to Plant Defense and Resistance Mechanisms

Methyl 6-glucosyloxysalicylate is a pivotal component of the plant's sophisticated defense arsenal, contributing to its resilience against both living threats and environmental hardships. Its role is primarily one of regulation and readiness, ensuring that the plant can mount an effective defense without squandering precious resources.

Orchestrating Defense Against Biotic Threats

The formation of this compound is a key regulatory step in the plant's defense against pathogens. It is synthesized from methyl salicylate (B1505791) (MeSA), a potent signaling molecule that triggers Systemic Acquired Resistance (SAR), a state of heightened, broad-spectrum immunity throughout the plant.

Research has shown that the glucosylation of MeSA to form compounds like this compound is catalyzed by enzymes known as UDP-glucosyltransferases. This process acts as a negative feedback loop, controlling the levels of free MeSA and, consequently, salicylic (B10762653) acid (SA), another critical defense hormone. By converting MeSA into its glucoside form, the plant can store it in an inactive state, preventing the continuous activation of defense responses that could be detrimental to the plant's growth and development in the absence of a threat.

When a plant is under attack, the levels of these glucosyltransferases can be modulated, allowing for the release of active MeSA and the initiation of a robust defense response. This precise control of MeSA and SA homeostasis is crucial for an optimal SAR response, enabling the plant to effectively combat a wide range of pathogens.

In the context of herbivore defense, while direct studies on this compound are limited, the precursor, methyl salicylate, is a well-known component of the volatile blends released by plants upon herbivore attack. These volatiles can act as deterrents to the herbivores themselves and can also attract natural enemies of the herbivores, a phenomenon known as indirect defense. The glucosylation of MeSA likely plays a role in regulating the emission of this important signaling molecule.

Table 1: Role of this compound in Biotic Interactions

| Interaction | Role of this compound | Key Findings |

| Pathogen Resistance | Negative regulation of Systemic Acquired Resistance (SAR) | Formation of methyl salicylate glucosides controls the homeostasis of methyl salicylate and salicylic acid, preventing constitutive activation of defense responses. |

| Herbivore Defense | Regulation of volatile signaling | Likely involved in controlling the release of methyl salicylate, a key component of herbivore-induced plant volatiles that deter herbivores and attract their predators. |

Involvement in Abiotic Stress Tolerance

While direct research on the specific role of this compound in abiotic stress tolerance is not extensive, its connection to salicylic acid and methyl salicylate provides strong indications of its involvement. Salicylic acid is a well-established player in mediating plant responses to a variety of abiotic stresses, including drought, salinity, and extreme temperatures.

It is hypothesized that this compound serves as a storage form of methyl salicylate, which can be rapidly converted back to salicylic acid when the plant encounters adverse environmental conditions. This would allow for a swift response to the stressor, initiating signaling cascades that lead to physiological and biochemical adjustments aimed at protecting the plant from damage. For instance, salicylic acid has been shown to enhance antioxidant defense systems, regulate ion uptake, and influence stomatal closure, all of which are critical for survival under abiotic stress.

The reversible nature of glucosylation would provide the plant with a dynamic mechanism to fine-tune its response to fluctuating environmental conditions, ensuring that resources are allocated to stress tolerance only when necessary.

A Mediator of Inter-organismal Chemical Communication and Allelopathy

The influence of this compound extends beyond the boundaries of the individual plant, playing a role in its interactions with the surrounding microbial communities and neighboring plants.

Mediation of Plant-Microbe Interactions

The chemical environment of the rhizosphere, the soil region immediately surrounding the plant roots, is heavily influenced by root exudates. While specific studies on the exudation of this compound are scarce, the presence of salicylic acid and its derivatives in root exudates is known to shape the composition of the microbial community.

Allelopathic Effects on Surrounding Flora and Fauna

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Methyl salicylate itself has been shown to have allelopathic properties. The application of methyl salicylate can elicit the production of other allelochemicals in some plant species, enhancing their competitive ability against weeds.

This compound, as a potential precursor to methyl salicylate in the environment, could contribute to this phenomenon. Its release from decomposing plant material or through root exudation could lead to the slow and sustained release of active methyl salicylate in the soil, influencing the germination and growth of neighboring plants. This would be a subtle but effective mechanism for a plant to manage its competitive landscape. The effects on surrounding fauna are less clear but could be linked to the deterrence of soil-dwelling herbivores or nematodes.

Endogenous Signaling Roles within Source Organisms

Internally, this compound is a key player in the plant's own signaling network, primarily through its role in regulating the availability of active signaling molecules.

The conversion of methyl salicylate to this compound represents a crucial mechanism for maintaining hormonal homeostasis. By sequestering methyl salicylate in a non-volatile and inactive form, the plant can prevent unintended signaling events and the associated metabolic costs. This is particularly important for a molecule like methyl salicylate, which can act as a potent signal both within the plant and between plants.

The subcellular localization of this compound is likely in the vacuole, a common storage site for glycosylated secondary metabolites. This would effectively separate it from the enzymes that can hydrolyze it back to its active form, which are typically located in the cytoplasm. This spatial separation provides another layer of control over the signaling pathway.

Upon receiving an appropriate stimulus, such as a pathogen attack, the plant can transport this compound out of the vacuole and into the cytoplasm, where it can be converted back to methyl salicylate. This rapid mobilization of a stored signal allows for a swift and localized response to the threat. This dynamic interplay between the glycosylated and free forms of methyl salicylate is a hallmark of a sophisticated and efficient endogenous signaling system.

Table 2: Summary of Endogenous Signaling Roles of this compound

| Signaling Aspect | Function of this compound |

| Hormonal Homeostasis | Acts as a stable, inactive storage form of methyl salicylate, preventing its continuous signaling activity. |

| Signal Transduction | Allows for the rapid release of active methyl salicylate upon specific stimuli, enabling a swift and targeted response. |

| Spatial Regulation | Likely stored in the vacuole, providing spatial separation from hydrolyzing enzymes and thus tighter control over signaling. |

Analytical and Spectroscopic Methodologies in Methyl 6 Glucosyloxysalicylate Research

Advanced Chromatographic Separation Techniques (e.g., LC-MS/MS, GC-MS)

Chromatographic methods are fundamental to isolating Methyl 6-glucosyloxysalicylate from complex mixtures, such as plant extracts, prior to its analysis. The choice between liquid chromatography (LC) and gas chromatography (GC) is primarily dictated by the compound's physicochemical properties, namely its polarity and volatility.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Due to its polar, non-volatile nature, LC-MS/MS is the premier technique for the analysis of this compound. This method couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the high sensitivity and selectivity of tandem mass spectrometry. In a typical workflow, an extract is injected into the LC system, where the compound is separated from other matrix components on a reversed-phase column (e.g., C18).

Mass spectrometric detection, often using an electrospray ionization (ESI) source, is highly effective for glycosides. For targeted analysis of salicylate (B1505791) glycosides, precursor ion scanning can be employed. In this mode, the mass spectrometer is set to detect all parent ions that fragment to produce a specific product ion characteristic of the salicylate moiety, such as m/z 137 (salicylate) or m/z 93. nih.gov This allows for the selective detection of known and potential salicylic (B10762653) acid derivatives within a sample. nih.gov

| Parameter | Typical Condition |

|---|---|

| LC System | UHPLC |

| Column | Reversed-Phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode |

| MS Scan Mode | Multiple Reaction Monitoring (MRM) or Precursor Ion Scan for m/z 137 |

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of intact this compound by GC-MS is not feasible due to its low volatility and thermal instability. Therefore, a chemical derivatization step is required to convert the polar hydroxyl groups into more volatile silyl ethers. mdpi.comunina.it Silylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. unina.itnih.gov

Once derivatized, the resulting trimethylsilyl (TMS) ether of this compound can be separated on a low-polarity capillary column and detected by mass spectrometry. mdpi.comunina.it While effective, this method can be complicated by incomplete derivatization or the formation of multiple derivatized products, and the sample requires rigorous drying as silylating reagents are water-sensitive. unina.it

| Parameter | Typical Condition for Derivatized Glycosides |

|---|---|

| Derivatization Reagent | BSTFA or MSTFA with TMCS catalyst |

| GC Column | Low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) mdpi.com |

| Injector Temperature | 250-280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

High-Resolution Mass Spectrometry for Metabolomic Profiling and Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the confident identification of this compound in untargeted metabolomics studies. nih.govnih.gov Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide mass measurements with high accuracy (typically <5 ppm), enabling the determination of the elemental composition of the detected ions. nih.govresearchgate.net

For this compound (C₁₄H₁₈O₉), the theoretical exact mass of its deprotonated molecule [M-H]⁻ is 330.0951. HRMS can measure the experimental m/z value with sufficient accuracy to distinguish it from other isobaric compounds, thereby providing a high degree of confidence in its tentative identification.

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS) experiments. The fragmentation pattern of the parent ion provides structural details. For this compound, a characteristic fragmentation would be the cleavage of the glycosidic bond, resulting in a neutral loss of the glucose moiety (162.0528 Da) and the detection of the salicylate fragment ion (m/z 137.0239). nih.gov

| Ion Species | Theoretical Exact Mass (m/z) | Characteristic MS/MS Fragment Ion | Fragment m/z |

|---|---|---|---|

| [M-H]⁻ | 330.0951 | [Salicylate-H]⁻ | 137.0239 |

| [M+HCOO]⁻ | 375.1006 | [M-H]⁻ | 330.0951 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Stereochemistry and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound, including the determination of its stereochemistry. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each proton and carbon atom and their connectivity.

The ¹H NMR spectrum is particularly informative. The chemical shifts and coupling constants of the protons on the glucose ring are diagnostic of its configuration and conformation. For instance, the coupling constant (J-value) of the anomeric proton (H-1' of the glucose unit) can distinguish between α and β glycosidic linkages; a large coupling constant (typically ~7-8 Hz) is indicative of a trans-diaxial relationship between H-1' and H-2', which confirms a β-configuration. researchgate.net

The precise point of attachment of the glucose to the methyl salicylate moiety is confirmed using long-range correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation), which would show a correlation between the anomeric proton (H-1') of glucose and the carbon of the salicylate phenolic group (C-6).

| Proton | Expected δ (ppm) | Expected Multiplicity | Expected J (Hz) | Stereochemical Significance |

|---|---|---|---|---|

| H-1' (Anomeric) | ~4.9 | d | ~7-8 | Confirms β-linkage |

| H-2' | ~3.5 | dd | - | - |

| H-3' | ~3.7 | t | - | - |

| H-4' | ~3.4 | t | - | - |

| H-5' | ~3.7 | m | - | - |

| H-6'a, H-6'b | ~4.3, ~4.1 | m | - | - |

Spectrophotometric and Fluorometric Assays for Quantitative Analysis in Biological Matrices

While chromatographic methods offer high specificity, spectrophotometric and fluorometric assays can provide simpler and higher-throughput options for the quantitative analysis of this compound, particularly after a preliminary purification step.

Spectrophotometric Assays: These assays often rely on the chemical properties of the salicylate aglycone. For the quantification of this compound, a two-step process is typically required. First, the glycosidic bond is cleaved through acidic or enzymatic (e.g., β-glucosidase) hydrolysis to release free salicylic acid. Second, the released salicylic acid is quantified. A common colorimetric method involves the reaction of salicylic acid with an iron(III) salt (e.g., ferric nitrate) under acidic conditions to form a distinct purple-colored iron-salicylate complex, which can be quantified by measuring its absorbance at approximately 530-560 nm. researchgate.net The concentration is then determined by comparison to a standard curve prepared from known concentrations of salicylic acid. researchgate.net Alternatively, the intrinsic UV absorbance of salicylic acid itself (around 297-312 nm) can be used for quantification, provided the sample matrix is sufficiently clean to avoid interference. libretexts.orgnih.gov

Fluorometric Assays: Fluorometric methods offer higher sensitivity compared to spectrophotometry. The phenolic ring of the salicylate moiety possesses intrinsic fluorescence that can be exploited for direct quantification. More commonly, fluorescence-based assays are used to assess the bioactivity of phenolic glycosides, such as their antioxidant capacity. nih.gov In such an assay, the ability of this compound to inhibit the decay of a fluorescent probe (e.g., B-phycoerythrin) caused by free radicals is measured. nih.gov The degree of fluorescence protection is proportional to the antioxidant capacity and can be used for relative quantification against a standard antioxidant like Trolox. nih.gov While often used to measure function rather than absolute quantity, these methods can be adapted for quantitative purposes in specific biological contexts. mdpi.com

Chemoenzymatic Synthesis and Biotransformation of Methyl 6 Glucosyloxysalicylate

Enzymatic Synthesis Strategies for Glucosylation and Methylation

The chemoenzymatic synthesis of Methyl 6-glucosyloxysalicylate typically involves a two-step enzymatic process: the methylation of a salicylic (B10762653) acid precursor followed by the glucosylation of the resulting methyl salicylate (B1505791), or vice-versa.

Glucosylation: The attachment of a glucose moiety to methyl salicylate at the 6-hydroxyl position is a key step. This transformation is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). These enzymes utilize an activated sugar donor, typically UDP-glucose (UDP-Glc), to transfer the glucose molecule to the acceptor, methyl salicylate. In Arabidopsis thaliana, the UGT71C3 enzyme has been identified to exhibit strong enzymatic activity towards methyl salicylate, leading to the formation of methyl salicylate glucosides nih.govmpg.denih.gov. The reaction is highly specific, with the enzyme demonstrating a preference for methyl salicylate over other structurally similar benzoic acids mpg.de. The process of glycosylation enhances the water solubility and stability of the parent compound researchgate.net.

Methylation: The methylation of the carboxylic acid group of salicylic acid to form methyl salicylate is catalyzed by salicylic acid methyltransferases (SAMTs). These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. SAMTs have been identified in various plant species, including tomato (Solanum lycopersicum), where SlSAMT1 is responsible for the methylation of salicylic acid nih.gov. The enzymatic methylation is a crucial step in the biosynthesis of methyl salicylate, a volatile compound involved in plant defense signaling nih.govresearchgate.net.

Below is a table summarizing the key enzymes involved in these synthesis strategies.

| Enzyme Class | Specific Enzyme Example | Substrate(s) | Product | Cofactor | Source Organism |

| UDP-glycosyltransferase (UGT) | UGT71C3 | Methyl salicylate, UDP-glucose | This compound | - | Arabidopsis thaliana |

| Salicylic Acid Methyltransferase (SAMT) | SlSAMT1 | Salicylic acid, S-adenosyl-L-methionine | Methyl salicylate | - | Solanum lycopersicum |

Semisynthetic Approaches for Analog Production and Structure-Activity Relationship (SAR) Studies

Semisynthetic approaches, which combine chemical synthesis with enzymatic transformations, provide a powerful tool for generating a diverse range of this compound analogs. These analogs are crucial for structure-activity relationship (SAR) studies, which aim to understand how modifications to the chemical structure of a molecule affect its biological activity.

The generation of analogs can be achieved by modifying either the salicylic acid core, the methyl ester group, or the glucose moiety. For instance, various substituted salicylic acids can be used as starting materials for the chemoenzymatic synthesis. Halogenated derivatives of salicylic acid, such as those with chloro or fluoro substitutions at the 3- and/or 5-positions, have been shown to be potent inducers of systemic acquired resistance (SAR) in plants nih.govresearchgate.net. The introduction of electron-withdrawing groups on the phenol ring can increase the analgesic and anti-inflammatory potency of salicylates nih.gov. These modified salicylic acids can then be subjected to enzymatic methylation and glucosylation to produce novel analogs of this compound.

Furthermore, the glucose moiety can be replaced with other sugars by utilizing glycosyltransferases with relaxed substrate specificity or by employing engineered enzymes. This can lead to the production of analogs with altered solubility, stability, and biological activity.

SAR studies on salicylate derivatives have provided valuable insights. For example, modifications to the carboxylic acid group, such as esterification, can create more stable compounds with longer half-lives nih.gov. Amidation of the carboxylic group has been shown to retain analgesic action researchgate.net. The following table outlines potential modifications and their predicted impact based on general SAR principles for salicylates.

| Modification Site | Type of Modification | Potential Impact on Activity |

| Salicylate Ring | Halogenation (e.g., Cl, F at positions 3, 5) | Enhanced biological activity (e.g., SAR induction) |

| Salicylate Ring | Addition of electron-withdrawing groups | Increased analgesic and anti-inflammatory potency |

| Carboxylic Acid Group | Amidation | Retention of analgesic properties |

| Glucose Moiety | Replacement with other sugars (e.g., xylose, rhamnose) | Altered solubility, stability, and bioavailability |

Microbial Fermentation and Biotransformation for Enhanced Production

Microbial fermentation offers a scalable and sustainable platform for the production of this compound and its precursors. Genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, can be harnessed as "cell factories" to produce valuable natural products.

For the production of salicylates, metabolic engineering strategies can be employed to enhance the metabolic flux towards the shikimate and aromatic amino acid pathways, which provide the precursors for salicylic acid biosynthesis nih.govresearchgate.net. For instance, E. coli has been engineered to produce salicylic acid by introducing the isochorismate pyruvate lyase gene (pchB) from Pseudomonas aeruginosa pnnl.gov. Subsequent introduction of a glycosyltransferase gene can then lead to the production of salicylic acid glycosides. One study reported the production of salicylate 2-O-β-D-glucoside (SAG) in engineered E. coli, reaching a titer of 36.5 g/L in a fed-batch fermentation, the highest reported to date pnnl.gov.

Biotransformation, the use of microbial cells or their enzymes to convert a substrate into a more valuable product, is another key strategy. In this approach, a precursor such as salicylic acid or methyl salicylate can be supplied to a microbial culture that expresses the necessary glycosyltransferases and methyltransferases. This method can be particularly useful when the de novo biosynthesis of the precursor is complex or inefficient. Various bacterial species, including Pseudomonas, Bacillus, and Azospirillum, are known to synthesize salicylates researchgate.netfrontiersin.orgresearchgate.net. These or other engineered microbes could potentially be used to glycosylate exogenously supplied methyl salicylate.

The following table summarizes different microbial production strategies.

| Production Strategy | Host Organism | Key Engineering Steps | Target Product | Reported Titer |

| De novo Biosynthesis | Escherichia coli | Introduction of pchB gene for salicylic acid synthesis and a glycosyltransferase gene. | Salicylate 2-O-β-D-glucoside | 36.5 g/L |

| Biotransformation | Engineered Microbe (e.g., E. coli, S. cerevisiae) | Expression of specific glycosyltransferases and/or methyltransferases. | This compound | Not reported |

Development of Cell-Free Biosynthesis Systems

Cell-free biosynthesis systems are emerging as a powerful technology for the production of complex molecules, including glycosides. These systems utilize enzymes and cellular machinery in vitro, outside the confines of a living cell. This approach offers several advantages, including precise control over reaction conditions, the ability to use toxic or unstable substrates, and the circumvention of cellular regulation and transport limitations.

A cell-free system for the synthesis of this compound would typically involve a multi-enzyme cascade. This cascade would include the enzymes responsible for glucosylation (a UGT) and methylation (a SAMT), along with the necessary cofactors (UDP-glucose and SAM). To ensure a continuous supply of these expensive cofactors, cofactor regeneration systems are often incorporated into the cell-free reaction.

The development of such a system involves several key steps:

Enzyme Production: The required enzymes (UGT, SAMT, and cofactor regeneration enzymes) are typically produced recombinantly in a host organism like E. coli and then purified.

Reaction Optimization: The concentrations of enzymes, substrates, and cofactors, as well as reaction conditions such as temperature and pH, are optimized to maximize product yield.

Cofactor Regeneration: Enzymatic systems for the regeneration of UDP-glucose and SAM are integrated into the reaction mixture to improve process economics.

Cell-free systems have been successfully used for the synthesis of various glycosides and other natural products researchgate.netacs.orgbeilstein-journals.org. The modular nature of these systems allows for the rapid prototyping and optimization of biosynthetic pathways. While a specific cell-free system for this compound has not been detailed in the literature, the principles and technologies for its development are well-established within the field of synthetic biology.

The table below outlines the essential components of a hypothetical cell-free system for this compound synthesis.

| Component | Function | Example |

| Core Enzymes | Catalyze the main biosynthetic steps | UGT71C3 (Glucosylation), SlSAMT1 (Methylation) |

| Substrates | Starting materials for the synthesis | Salicylic acid, Glucose, Methionine |

| Cofactors | Required for enzyme activity | UDP-glucose, S-adenosyl-L-methionine |

| Cofactor Regeneration System | Replenishes consumed cofactors | Enzymes for converting UDP to UDP-glucose and for regenerating SAM |

| Buffer and Reaction Conditions | Provide optimal environment for enzyme activity | Specific pH, temperature, and salt concentrations |

Advanced Research Techniques and Methodological Innovations Applied to Methyl 6 Glucosyloxysalicylate

Systems Biology Approaches (e.g., Metabolomics, Proteomics, Fluxomics)

Systems biology offers a holistic view of the complex biological processes involved in the synthesis and accumulation of Methyl 6-glucosyloxysalicylate. By integrating data from various "-omics" disciplines, researchers can construct comprehensive models of the metabolic networks within an organism.

Metabolomics studies enable the large-scale analysis of all metabolites present in a biological sample, providing a snapshot of the metabolic state. In the context of this compound, metabolomic profiling of plants or microbial hosts can help identify precursors, intermediates, and competing pathways related to its biosynthesis. While specific metabolomic studies focused solely on this compound are not extensively documented, the general approach is crucial for understanding the broader metabolic context in which it is produced.

Proteomics , the large-scale study of proteins, can identify and quantify the enzymes involved in the this compound biosynthetic pathway. Techniques like mass spectrometry-based proteomics can reveal the expression levels of key enzymes, such as salicylic (B10762653) acid methyltransferase and specific glucosyltransferases, under different conditions. This information is vital for identifying rate-limiting steps and potential targets for metabolic engineering. A deep protein methylation profiling, for instance, could uncover regulatory mechanisms affecting the enzymes in the pathway nih.gov.

Fluxomics aims to measure the rates of metabolic reactions within a biological system. By using stable isotope labeling, researchers can trace the flow of carbon and other elements through the metabolic network, providing a dynamic view of pathway utilization. A combined metabolomics and fluxomics analysis can pinpoint bottlenecks in the synthesis of valuable compounds nih.govnih.gov. For this compound, fluxomics could quantify the carbon flux from primary metabolism towards the shikimate pathway, leading to salicylic acid, and subsequently to the final glycosylated product. This would be instrumental in designing strategies to enhance its production.

| Omics Technique | Application to this compound Research | Potential Insights |

| Metabolomics | Profiling of metabolites in producing organisms. | Identification of precursors, intermediates, and competing pathways. |

| Proteomics | Identification and quantification of pathway enzymes. | Understanding of regulatory mechanisms and identification of engineering targets. nih.gov |

| Fluxomics | Measurement of metabolic reaction rates. | Quantification of carbon flow and identification of metabolic bottlenecks. nih.govnih.gov |

Gene Editing and Synthetic Biology for Pathway Engineering and Optimization

The advent of precise gene editing tools and synthetic biology principles has revolutionized the ability to engineer biological systems for the enhanced production of desired molecules.

Gene Editing , particularly the CRISPR/Cas9 system, allows for the targeted modification of an organism's genome. This can be used to knock out competing pathways, upregulate the expression of key biosynthetic genes, or introduce novel enzymatic activities. For instance, CRISPR/Cas9 has been successfully used to knock out glycosyltransferase genes in plants to modify the production of specific glycoproteins nih.govnih.gov. A similar approach could be envisioned to modulate the activity of glucosyltransferases involved in the synthesis of this compound to potentially increase its yield or alter its structure. The core idea is to insert new genes or eliminate existing ones to improve cellular functions for therapeutic or industrial purposes nih.gov.

Synthetic Biology takes a more constructive approach, aiming to design and build new biological parts, devices, and systems. This involves the assembly of multi-gene pathways in a heterologous host, such as yeast or E. coli, to produce a target compound. The construction of synthetic metabolic pathways often involves assembling genes from various species mdpi.com. For this compound, this could involve introducing the genes for salicylic acid biosynthesis and the specific methyltransferase and glucosyltransferase into a microbial chassis. Fine-tuning the expression of these genes using synthetic promoters and ribosome binding sites is crucial for optimizing the metabolic flux towards the final product lbl.govnih.gov. Synthetic biology also offers strategies to create novel molecules by engineering pathways for the biosynthesis of non-natural compounds scispace.com.

| Technique | Strategy for this compound | Expected Outcome |

| Gene Editing (CRISPR/Cas9) | Knockout of competing pathways; Upregulation of biosynthetic genes. nih.govnih.gov | Increased precursor availability and pathway efficiency. |

| Synthetic Biology | Assembly of the biosynthetic pathway in a microbial host. mdpi.com | De novo production of this compound in a fermentable organism. |

In Vivo Imaging and Biosensors for Real-time Monitoring

Real-time monitoring of metabolite concentrations within living cells is a significant challenge that is being addressed by the development of in vivo imaging techniques and genetically encoded biosensors.

In Vivo Imaging techniques, such as fluorescence microscopy, coupled with specific probes, could potentially allow for the visualization of this compound accumulation within cells and tissues. However, the development of specific fluorescent probes for this compound is a prerequisite and, to date, no such specific applications have been reported in the literature.

Biosensors are engineered biological molecules, often proteins, that can detect a specific chemical and produce a measurable output signal, such as fluorescence or a color change. Genetically encoded biosensors can be introduced into cells to monitor the intracellular concentration of a target molecule in real time. While biosensors have been developed for a variety of molecules, including glucose and urea, a specific biosensor for this compound has not yet been described in the scientific literature researchgate.net. The development of such a biosensor would be a powerful tool for high-throughput screening of engineered microbial strains or plant varieties with improved production characteristics.

Computational Chemistry and Molecular Dynamics Simulations for Mechanistic Insights

Computational approaches provide a powerful lens to study the molecular-level details of enzymatic reactions and interactions, offering insights that are often difficult to obtain through experimental methods alone.

Computational Chemistry methods, such as quantum mechanics (QM) and molecular docking, can be used to investigate the catalytic mechanism of enzymes involved in the biosynthesis of this compound. For example, docking studies could predict how salicylic acid and S-adenosyl methionine bind to the active site of salicylic acid methyltransferase, and how this compound binds to a glucosyltransferase. Quantum mechanical calculations can elucidate the transition states and reaction energies of the catalytic steps. Such computational studies have been applied to similar molecular systems to understand their properties dergipark.org.trepstem.net.

Molecular Dynamics (MD) Simulations provide a dynamic view of molecules, simulating their motion over time. MD simulations can be used to study the conformational changes in enzymes during the catalytic cycle, the stability of enzyme-substrate complexes, and the role of solvent molecules in the reaction. For this compound, MD simulations could reveal how the binding of substrates induces conformational changes in the enzymes, bringing catalytic residues into the correct orientation for the reaction to occur. This approach has been used to study the pyrolysis of methyl linoleate, providing atomic-level detail of reaction pathways mdpi.com. Similar in silico analyses can help in the rational design of enzymes with improved activity or altered substrate specificity mdpi.com.

| Computational Method | Application to this compound Biosynthesis | Potential Mechanistic Insights |

| Quantum Mechanics (QM) | Elucidation of enzymatic reaction mechanisms. | Understanding of transition states and reaction energetics. |

| Molecular Docking | Prediction of substrate binding to enzyme active sites. | Identification of key binding interactions and substrate specificity. |

| Molecular Dynamics (MD) Simulations | Simulation of enzyme dynamics and enzyme-substrate interactions. mdpi.com | Insights into conformational changes, complex stability, and the role of solvent. |

Future Directions and Emerging Research Avenues for Methyl 6 Glucosyloxysalicylate

Unraveling Complex Regulatory Networks Governing its Biological Function

The biological activity of salicylic (B10762653) acid and its derivatives is tightly controlled through a complex network of genetic and environmental signals. For Methyl 6-glucosyloxysalicylate, a key area of future research will be to elucidate the specific regulatory mechanisms that govern its biosynthesis, accumulation, and degradation. In plants, the expression of genes involved in salicylic acid metabolism is often induced by biotic and abiotic stressors. mdpi.comresearchgate.net Transcriptional regulation plays a pivotal role in this process, with various transcription factor families, such as WRKY and MYB, being implicated in controlling the expression of biosynthetic genes. oup.com Future studies should aim to identify the specific transcription factors that bind to the promoter regions of genes encoding the enzymes responsible for the synthesis of this compound.

Furthermore, post-transcriptional and post-translational modifications of regulatory proteins add another layer of complexity to these networks. Understanding how these modifications are influenced by developmental cues and environmental stimuli will be crucial for a complete picture of how the biological function of this compound is controlled. Identifying the signaling pathways that lead to the production of this compound will provide insights into its physiological role, whether in plant defense, development, or interaction with other organisms.

Exploration of Novel Biosynthetic Pathways and Evolutionary Relationships

The biosynthesis of salicylate (B1505791) glucosides involves a series of enzymatic reactions, starting from primary metabolism and branching into specialized metabolic pathways. While the core pathways for salicylic acid biosynthesis are relatively well-understood, the specific enzymes that catalyze the final steps in the formation of this compound are yet to be fully characterized. bioone.org A critical step will be the identification and characterization of the specific UDP-glucosyltransferase (UGT) responsible for attaching a glucose moiety to the 6-hydroxyl group of methyl salicylate. In plants, UGTs are a large and diverse family of enzymes known for their role in glycosylating a wide array of secondary metabolites, thereby altering their solubility, stability, and biological activity. nih.govnih.gov Identifying the specific UGT(s) that act on methyl salicylate at the 6-position will be a significant step forward.

Comparative genomics and phylogenetic analyses of UGTs from different plant species can shed light on the evolutionary origins of this specific biosynthetic capability. By comparing the sequences and functions of related enzymes, researchers can trace the evolutionary history of salicylate glucosylation and understand how this pathway has diversified across the plant kingdom. This evolutionary perspective can also aid in the discovery of novel UGTs with different substrate specificities, potentially leading to the identification of new glycosylated salicylate derivatives.

Sustainable Production Strategies through Metabolic Engineering and Synthetic Biology

The potential applications of this compound in various industries necessitate the development of sustainable and efficient production methods. Metabolic engineering and synthetic biology offer promising avenues for achieving this goal. nih.govresearchgate.net By introducing the identified biosynthetic genes into microbial chassis such as Escherichia coli or yeast, it may be possible to create cell factories for the production of this compound. frontiersin.orgnih.gov This approach has been successfully used for the production of other plant-derived natural products and offers a scalable and controllable alternative to extraction from plant sources. nih.govnih.gov

Successful metabolic engineering will require a deep understanding of the biosynthetic pathway and its regulation. This includes optimizing the expression of the key enzymes, balancing metabolic fluxes to ensure a sufficient supply of precursors, and potentially engineering the host organism's metabolism to enhance product yields. researchgate.net Furthermore, cell-free synthetic systems, where the biosynthetic enzymes are used in vitro, could provide an alternative production platform that bypasses the complexities of cellular metabolism. frontiersin.org These strategies not only promise a sustainable supply of this compound but also open the door to producing novel, structurally related compounds with potentially enhanced properties.

Application of Multi-Omics Data Integration for Holistic Understanding